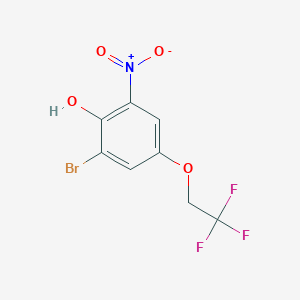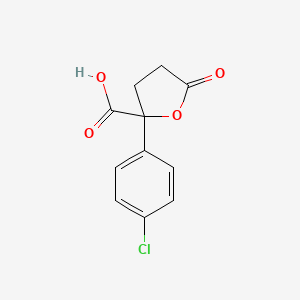
4-(4-Ethylphenyl)-5-fluoro-1H-pyrazol-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Ethylphenyl)-5-fluoro-1H-pyrazol-3(2H)-one is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethyl group at the 4-position of the phenyl ring, a fluorine atom at the 5-position of the pyrazole ring, and a ketone group at the 3-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethylphenyl)-5-fluoro-1H-pyrazol-3(2H)-one typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. One common method is the reaction of 4-ethylphenylhydrazine with 1,1,1-trifluoro-2,4-pentanedione under acidic conditions to yield the desired pyrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
化学反应分析
Types of Reactions
4-(4-Ethylphenyl)-5-fluoro-1H-pyrazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Pyrazole N-oxides.
Reduction: Corresponding alcohol derivatives.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
科学研究应用
4-(4-Ethylphenyl)-5-fluoro-1H-pyrazol-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 4-(4-Ethylphenyl)-5-fluoro-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets. The fluorine atom and the ketone group play crucial roles in its binding affinity and activity. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. Pathways involved could include inhibition of inflammatory mediators or disruption of microbial cell wall synthesis.
相似化合物的比较
Similar Compounds
4-(4-Ethylphenyl)-1H-pyrazol-3(2H)-one: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
5-Fluoro-1H-pyrazol-3(2H)-one: Lacks the ethylphenyl group, which may influence its solubility and interaction with biological targets.
4-(4-Methylphenyl)-5-fluoro-1H-pyrazol-3(2H)-one: Similar structure but with a methyl group instead of an ethyl group, potentially altering its properties.
Uniqueness
4-(4-Ethylphenyl)-5-fluoro-1H-pyrazol-3(2H)-one is unique due to the combination of the ethylphenyl and fluorine substituents, which confer specific chemical and biological properties. This combination may enhance its binding affinity to certain targets and improve its stability and solubility compared to similar compounds.
属性
分子式 |
C11H11FN2O |
|---|---|
分子量 |
206.22 g/mol |
IUPAC 名称 |
4-(4-ethylphenyl)-5-fluoro-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C11H11FN2O/c1-2-7-3-5-8(6-4-7)9-10(12)13-14-11(9)15/h3-6H,2H2,1H3,(H2,13,14,15) |
InChI 键 |
OMZSMUVRYPUEMQ-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=C(C=C1)C2=C(NNC2=O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


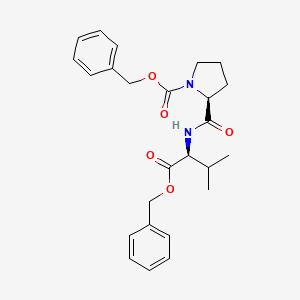

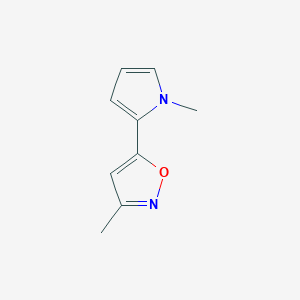

![2-[3-[3-[4-(2-dicyclohexylphosphanylphenyl)phenyl]phenyl]phenyl]phenol](/img/structure/B12874895.png)
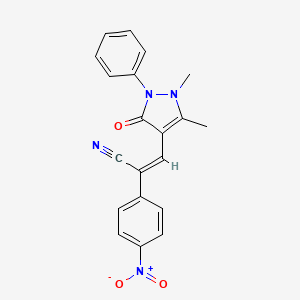
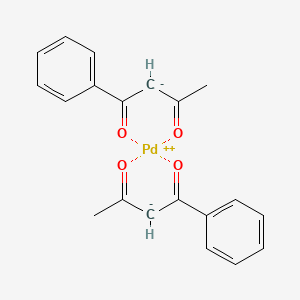
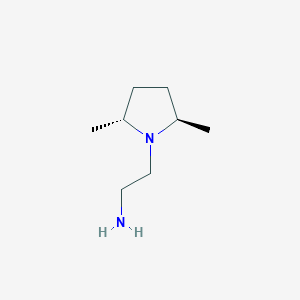
![(2-(Bromomethyl)benzo[d]oxazol-4-yl)methanamine](/img/structure/B12874906.png)
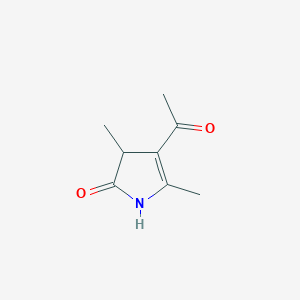
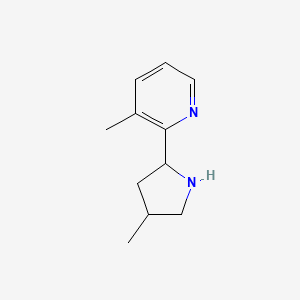
![2-[2-[2-(4,5-dihydro-1,3-oxazol-2-yl)-3-phenylphenyl]-6-phenylphenyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12874921.png)
